A Technical Guide to Boc-(R)-4-methylbenzyl Homoselenocysteine: Characterization and Synthesis
A Technical Guide to Boc-(R)-4-methylbenzyl Homoselenocysteine: Characterization and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthetic methodologies related to Boc-(R)-4-methylbenzyl Homoselenocysteine. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related analogs, namely the corresponding L-selenocysteine derivative and the D-homocysteine sulfur analog. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of selenocysteine-containing peptides and other molecules in drug development.
Introduction to Selenocysteine Analogs
Selenocysteine, often referred to as the 21st proteinogenic amino acid, is a selenium-containing analog of cysteine where the sulfur atom is replaced by selenium.[1][2] This substitution imparts unique biochemical properties, including a lower pKa of the selenol group compared to the thiol group, making it a more potent nucleophile at physiological pH.[1] These characteristics make selenocysteine and its derivatives, such as Boc-(R)-4-methylbenzyl Homoselenocysteine, valuable tools in the design of novel therapeutic agents and probes for studying biological systems. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in peptide synthesis to protect the alpha-amino group, while the 4-methylbenzyl group serves as a protecting group for the reactive selenol.[3][4]
Characterization Data
Table 1: Characterization Data of Analogous Compounds
| Property | Boc-S-4-methylbenzyl-D-homocysteine | N-(tert-butoxycarbonyl)-L-methionine (Related Compound) |
| Synonyms | Boc-D-HomoCys(pMeBzl)-OH, (R)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)butyric acid | (S)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOIC ACID, n-(t-butoxycarbonyl)-l-methionine |
| CAS Number | 214630-13-4 | 2488-15-5 |
| Molecular Formula | C₁₇H₂₅NO₄S | C₁₀H₁₉NO₄S |
| Molecular Weight | 339.4 g/mol | 249.33 g/mol |
| Melting Point | 86-91 °C | Not Available |
| Optical Rotation | +10.5 ± 1° (c=1 in MeOH) | Not Available |
| Purity | ≥ 99% (HPLC) | Not Available |
| Storage Conditions | 0-8 °C | Not Available |
Data for Boc-S-4-methylbenzyl-D-homocysteine sourced from Chem-Impex.[5] Data for N-(tert-butoxycarbonyl)-L-methionine sourced from PubChem.[6]
It is anticipated that Boc-(R)-4-methylbenzyl Homoselenocysteine would exhibit similar solubility profiles and require comparable handling and storage conditions. Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) would be essential for definitive characterization and would be expected to show characteristic peaks for the Boc, 4-methylbenzyl, and homoselenocysteine moieties.
Experimental Protocols: A Proposed Synthetic Pathway
The synthesis of Boc-protected selenocysteine derivatives typically starts from a protected serine or a related chiral precursor.[3][4] A plausible synthetic route for Boc-(R)-4-methylbenzyl Homoselenocysteine can be adapted from established methods for similar compounds.
A. Synthesis of the Selenylating Agent: Bis(4-methylbenzyl) Diselenide
A common method for introducing the Se-(4-methylbenzyl) group involves the use of a diselenide reagent.
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Materials: 4-methylbenzyl chloride, selenium powder, sodium borohydride, ethanol.
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Procedure:
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Selenium powder is reduced with sodium borohydride in ethanol to generate sodium selenide (Na₂Se).
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4-methylbenzyl chloride is added to the reaction mixture.
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The reaction proceeds, typically at room temperature, to form bis(4-methylbenzyl) diselenide.
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The product is then purified by crystallization or column chromatography.
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B. Synthesis of Boc-(R)-4-methylbenzyl Homoselenocysteine
This procedure would likely start from a suitable Boc-protected chiral precursor containing a good leaving group.
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Materials: A suitable Boc-protected (R)-amino acid derivative with a leaving group at the γ-position (e.g., a tosylate or mesylate), bis(4-methylbenzyl) diselenide, reducing agent (e.g., sodium borohydride), solvent (e.g., DMF or ethanol).
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Procedure:
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Bis(4-methylbenzyl) diselenide is reduced in situ with a reducing agent like sodium borohydride to generate the 4-methylbenzyl selenolate anion.
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The Boc-protected chiral precursor is then added to the reaction mixture.
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The selenolate anion displaces the leaving group via an SN2 reaction to form the protected homoselenocysteine derivative.
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The final product is purified using techniques such as column chromatography and crystallization.
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The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic pathway for Boc-(R)-4-methylbenzyl Homoselenocysteine.
Signaling Pathways and Biological Relevance
Selenocysteine-containing molecules are crucial in various biological processes, primarily due to their redox activity. Selenoproteins, which incorporate selenocysteine, are involved in antioxidant defense, thyroid hormone metabolism, and immune function.[2] The incorporation of selenocysteine analogs like Boc-(R)-4-methylbenzyl Homoselenocysteine into peptides can modulate their biological activity, stability, and pharmacokinetic properties.
The diagram below illustrates a generalized logical relationship of how a selenocysteine-containing peptide might interact with a cellular signaling pathway, for example, by modulating redox signaling.
